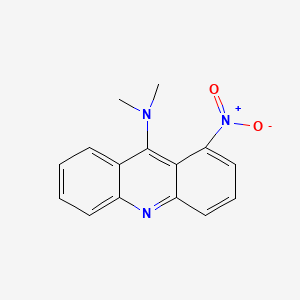
1-Nitro-9-(dimethylamino)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-9-(dimethylamino)acridine, also known as this compound, is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
1-Nitro-9-(dimethylamino)acridine has been extensively studied for its anticancer properties, primarily due to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and cell division.
Case Studies
- In preclinical studies, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis by targeting the G2/M phase of the cell cycle, effectively halting cancer cell proliferation .
- A study reported an IC50 value of 0.90 µM against U937 cells, showcasing its potency as an HDAC inhibitor .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial DNA synthesis, making it effective against a range of pathogens.
Research Findings
- Various derivatives of this compound have been synthesized and tested for their antimicrobial efficacy. The modifications on the acridine core have led to enhanced activity against resistant bacterial strains .
Pharmacological Studies
Pharmacological investigations have revealed insights into the compound's safety profile and pharmacokinetics.
Toxicity and Side Effects
- Studies indicate that while this compound is effective against tumor cells, it exhibits high toxicity when administered intravenously. It has poor gastrointestinal absorption, necessitating careful consideration in therapeutic applications .
Metabolism
- The hydrolysis of the compound in buffered solutions has been studied to understand its stability and degradation pathways. The results indicated that the compound follows first-order kinetics under specific pH conditions, which is crucial for determining optimal administration routes .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including reductive amination and nucleophilic aromatic substitution.
Synthetic Methods
Propiedades
Número CAS |
24399-89-1 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-nitroacridin-9-amine |
InChI |
InChI=1S/C15H13N3O2/c1-17(2)15-10-6-3-4-7-11(10)16-12-8-5-9-13(14(12)15)18(19)20/h3-9H,1-2H3 |
Clave InChI |
YANLHQUXQQOLPT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Key on ui other cas no. |
24399-89-1 |
Números CAS relacionados |
28743-45-5 (mono-hydrochloride) 63944-10-5 (di-hydrochloride) |
Sinónimos |
1-nitro-9-(dimethylamino)acridine 1-nitro-9-(dimethylamino)acridine dihydrochloride 1-nitro-9-(dimethylamino)acridine monohydrochloride C 702 C-702 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















